molecular formula C14H15NO B2831778 N-(1-Benzylcyclopropyl)but-2-ynamide CAS No. 2411241-13-7

N-(1-Benzylcyclopropyl)but-2-ynamide

Cat. No.: B2831778
CAS No.: 2411241-13-7
M. Wt: 213.28
InChI Key: YWMKOQGMWJVDBM-UHFFFAOYSA-N
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Description

N-(1-Benzylcyclopropyl)but-2-ynamide is a cyclopropane-containing alkyne amide characterized by a benzyl-substituted cyclopropyl group attached to the nitrogen atom of a but-2-ynamide backbone. Its structure combines the steric and electronic effects of the cyclopropane ring with the reactivity of the alkyne moiety.

Properties

IUPAC Name

N-(1-benzylcyclopropyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-6-13(16)15-14(9-10-14)11-12-7-4-3-5-8-12/h3-5,7-8H,9-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMKOQGMWJVDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the use of N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions under photoredox-catalyzed conditions . This method is known for its operational simplicity and broad substrate scope, yielding the desired ynamide with high stereoselectivity.

Chemical Reactions Analysis

N-(1-Benzylcyclopropyl)but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using mild oxidizing agents, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents and conditions used.

    Substitution: The triple bond in ynamides is highly polarized, making it a suitable site for nucleophilic substitution reactions. Common reagents include halogens and organometallic compounds.

    Cyclization: Ynamides can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.

Scientific Research Applications

N-(1-Benzylcyclopropyl)but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Benzylcyclopropyl)but-2-ynamide involves its highly polarized triple bond, which facilitates various chemical transformations. The nitrogen atom bearing the electron-withdrawing group enhances the reactivity of the triple bond, making it a suitable site for nucleophilic attacks and other reactions. The compound can act as a precursor to keteniminium ions, which are intermediates in many organic reactions .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with other but-2-ynamide derivatives and benzazepine precursors. Key differences lie in substituents, stereochemistry, and synthetic accessibility:

Compound Substituents/Modifications Synthetic Yield Physical State Key References
N-(1-Benzylcyclopropyl)but-2-ynamide 1-Benzylcyclopropyl group, but-2-ynamide backbone Not reported Not reported
N-(3-(4,5-dimethoxybiphenyl-2-yl)propyl)-N-(4-methoxybenzyl)but-2-ynamide (5u) 4-Methoxybenzyl, biphenylpropyl chain, but-2-ynamide backbone 34% Colorless oil
(E)-8,9-Dimethoxy-3-(4-methoxybenzyl)-1-(1-phenylethylidene)-4,5,6-tetrahydrobenzo[d]azocin-2(1H)-one (4u) Methoxybenzyl, phenylethylidene, benzoazocinone core 13% White amorphous solid
Benzathine benzylpenicillin Dibenzylethylenediamine salt of benzylpenicillin (antibiotic; unrelated core but benzyl groups) N/A Crystalline solid

Key Observations :

  • Synthetic Complexity : Analogues like 4u and 4y require multi-step syntheses involving Heck–Suzuki tandem reactions, while the target compound’s synthesis (if analogous to ) likely involves cyclopropanation and alkyne functionalization .
  • Yield and Purification : Yields for similar compounds vary widely (13–34%), reflecting challenges in stereochemical control and purification (e.g., HPLC for 5u vs. column chromatography for 4u) .

Reactivity and Stability

  • Alkyne Reactivity: The but-2-ynamide moiety in all compounds enables participation in click chemistry or cycloaddition reactions.

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